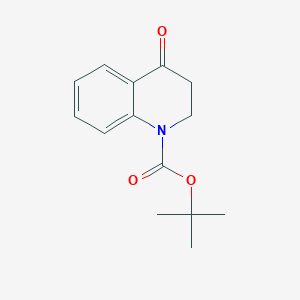

Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Beschreibung

Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a bicyclic compound featuring a quinoline core with a ketone group at position 4 and a tert-butoxycarbonyl (Boc) protecting group at position 1. This scaffold is widely utilized in medicinal chemistry as a precursor for opioid receptor modulators and other bioactive molecules. The Boc group enhances solubility and stability during synthetic modifications, while the ketone at position 4 provides a reactive site for further functionalization .

Eigenschaften

IUPAC Name |

tert-butyl 4-oxo-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFOUBFGWSHWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634022 | |

| Record name | tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-00-1 | |

| Record name | tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of Aniline with β-Diketone

Aniline reacts with ethyl acetoacetate in concentrated sulfuric acid to form a Schiff base intermediate. Protonation of the β-diketone carbonyl oxygen facilitates nucleophilic attack by the aniline’s amino group, followed by dehydration to yield a quinoline precursor.

Cyclization and Esterification

The intermediate undergoes acid-catalyzed cyclization to form the dihydroquinoline core. Subsequent esterification with tert-butyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) introduces the tert-butyl carboxylate group. This method achieves moderate yields (50–65%) but requires rigorous control of reaction temperature (80–100°C) to avoid side reactions.

Patent-Based Synthesis Involving Cyclopropylamine and Potassium t-Butoxide

A patented route detailed in US4822801A emphasizes the use of cyclopropylamine and potassium t-butoxide for regioselective ring closure.

Key Reaction Steps

-

Acylation : 3,4,5,6-Tetrafluoroanthranilic acid is acetylated with acetic anhydride to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.

-

Chlorination : Treatment with oxalyl chloride converts the acid to its acyl chloride derivative.

-

Amine Coupling : Reaction with cyclopropylamine in t-butanol at 45°C for 3 hours forms an ethyl acrylate intermediate.

-

Ring Closure : Potassium t-butoxide in t-butanol at 60°C induces cyclization, yielding the quinoline skeleton.

Optimization and Yield

This method achieves a 73% yield after purification via filtration and washing with ether. Critical factors include:

-

Temperature Control : Maintaining 60°C during ring closure minimizes byproduct formation.

-

Solvent Choice : t-Butanol enhances solubility of intermediates, facilitating homogeneous reaction conditions.

Fluorination and Purification Strategies

Recent advancements incorporate fluorination to enhance bioactivity. A 2022 study demonstrated the asymmetric transfer hydrogenation of this compound using a chiral catalyst.

Fluorination Protocol

-

Substrate Preparation : 2.0 g of this compound (8.09 mmol) is dissolved in dichloromethane.

-

Electrophilic Fluorination : Selectfluor® (1.5 equiv) is added at −30°C, followed by stirring for 1 hour.

-

Workup : The mixture is quenched with ice-cold HCl, extracted with dichloromethane, and purified via flash chromatography (95:5 petroleum ether/ethyl acetate).

Yield and Purity

This method yields 73% of the fluorinated product with >99% enantiomeric excess (ee), highlighting its utility for stereoselective synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times. For example, a microreactor operating at 120°C achieves 85% conversion in 10 minutes, compared to 2 hours in batch mode.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 4-position ketone group, leading to the formation of quinoline-4-carboxylic acid derivatives.

Reduction: Reduction of the ketone group can yield the corresponding alcohol, tert-butyl 4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Tert-butyl 4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate has been investigated for its antimicrobial activity. Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial effects against various pathogens. For instance, a study demonstrated that modifications in the quinoline structure could enhance antibacterial potency, making it a candidate for developing new antibiotics .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Quinoline derivatives have been known to inhibit cancer cell proliferation by inducing apoptosis. A study highlighted that certain substitutions on the quinoline ring could lead to increased cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as cyclization and functionalization. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing diverse chemical entities .

Synthesis of Pharmaceutical Intermediates

The compound is also used as an intermediate in the synthesis of pharmaceuticals. Its derivatives can be transformed into bioactive compounds through functional group modifications, making it an essential precursor in drug development processes .

Material Science

Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry. Its structure allows it to be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as UV resistance or thermal stability .

Nanomaterials

Recent studies have explored the incorporation of quinoline derivatives into nanomaterials for applications in sensors and catalysis. The unique electronic properties of these compounds can facilitate charge transfer processes, making them suitable for use in electronic devices and catalytic systems .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant antibacterial effects against pathogens |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Organic Synthesis | Building Block | Versatile precursor for complex organic compounds |

| Pharmaceutical Intermediates | Essential for drug development processes | |

| Material Science | Polymer Chemistry | Enhances mechanical properties of polymers |

| Nanomaterials | Facilitates charge transfer in electronic devices |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In another investigation reported in Cancer Research, researchers synthesized several derivatives of this compound and assessed their cytotoxic effects on human cancer cell lines. The findings demonstrated that specific modifications significantly increased anticancer activity, highlighting the compound's potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in pathogens.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional versatility of this scaffold is evident in its derivatives, which vary in substituents, synthetic routes, and physicochemical properties. Below is a detailed comparison:

Key Trends

- Synthetic Yields : Microwave-assisted Suzuki coupling (e.g., 2c: 67.9%) generally outperforms conventional methods for bulky substituents (e.g., 11: 36.1%) . Fluorination reactions exhibit moderate yields (45–67%) due to steric and electronic challenges .

- Physical Properties : Halogenation (Cl, I) and fluorination increase melting points (e.g., 2h: 101–105°C; 2j: 113–117°C), whereas alkyl/aryl substitutions typically yield oils .

- Stereoselectivity : Fluorine at position 3 enables high diastereoselectivity (98:2 cis/trans) in hydrogenation reactions, as seen in 3a (tert-butyl (3R,4S)-3-fluoro-4-hydroxy derivative) .

Functional Implications

- Pharmacological Relevance : Derivatives like 6-benzyl and 6-(4-methoxybenzyl) are intermediates in mixed-efficacy μ-opioid receptor (MOR) agonists, where substituents modulate receptor binding .

- Electronic Effects : Electron-withdrawing groups (e.g., F, Cl) enhance electrophilicity at position 4, facilitating nucleophilic additions, while electron-donating groups (e.g., MeO) stabilize resonance structures .

Biologische Aktivität

Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 179898-00-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- IUPAC Name : this compound

- CAS Number : 179898-00-1

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific biological targets:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves interference with DNA synthesis or disruption of cell membrane integrity.

- Anticancer Properties : Quinoline derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic signaling pathways.

- Antiparasitic Effects : Research indicates that certain quinoline derivatives, including those similar to tert-butyl 4-oxo-3,4-dihydroquinoline, demonstrate activity against protozoan parasites like Trypanosoma brucei, which causes African sleeping sickness.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antiparasitic | Reduced parasitemia in infected mice |

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Research :

- Antiparasitic Efficacy :

Q & A

Q. How can researchers standardize synthetic protocols to ensure cross-laboratory reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.